molecular formula C11H10N2OS B153211 2-Methylimidazo[2,1-b]benzothiazole-3-methanol CAS No. 127345-91-9

2-Methylimidazo[2,1-b]benzothiazole-3-methanol

Cat. No.: B153211
CAS No.: 127345-91-9
M. Wt: 218.28 g/mol
InChI Key: LNOGZUJTJKHQFR-UHFFFAOYSA-N
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Description

2-Methylimidazo[2,1-b]benzothiazole-3-methanol is a heterocyclic compound that belongs to the class of imidazo[2,1-b]benzothiazoles. These compounds are known for their structural complexity and diverse biological activities. They have gained significant attention in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[2,1-b]benzothiazole-3-methanol typically involves the condensation of 2-aminobenzothiazole with various aldehydes or ketones under acidic or basic conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[2,1-b]benzothiazole-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylimidazo[2,1-b]benzothiazole-3-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylimidazo[2,1-b]benzothiazole-3-methanol involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in signal transduction pathways. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylimidazo[2,1-b]benzothiazole-3-methanol is unique due to the presence of both hydroxymethyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications, making it a versatile compound in various research fields .

Properties

CAS No.

127345-91-9

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

(2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol

InChI

InChI=1S/C11H10N2OS/c1-7-9(6-14)13-8-4-2-3-5-10(8)15-11(13)12-7/h2-5,14H,6H2,1H3

InChI Key

LNOGZUJTJKHQFR-UHFFFAOYSA-N

SMILES

CC1=C(N2C3=CC=CC=C3SC2=N1)CO

Canonical SMILES

CC1=C(N2C3=CC=CC=C3SC2=N1)CO

127345-91-9

Synonyms

3-hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole
NIK 228
NIK-228

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 ml of n-butanol were heated 30.0 g of 2-aminobenzothiazole and 25.0 g of propargyl bromide at 100° C. for 6 hours. After cooling, the precipitated crystals were taken out by filtration and recrystallized from water to give 40.0 g of the intermediate. Next, the intermediate was added to 250 ml of sodium ethoxideethanol solution (Na, 3.3 g). The mixture was heated under reflux for one hour. After completion of the reaction, the solvent was removed and water was added to the residue. The precipitated crystals were taken out by filtration to give 22.4 g of 2-methylimidazo[2,1-b]benzothiazole. The benzothiazole was added to a mixture of 300 ml of dry dimethylformamide and 30.0 ml of phosphorus oxychloride followed by heating at 60° C. for 6 hours. After completion of the reaction, the reaction mixture was poured onto 1 liter of chilled water and then was neutralized with ammonium hydroxide. Then, the precipitated crystals were taken out by filtration. The thus obtained formyl compound, 20.5 g, was suspended in 300 ml of methanol and 1.5 g of sodium borohydride was added to the suspension followed by stirring at room temperature for 2 hours. After methanol was removed, the residue was treated with 200 ml of water and filtered to give 20.0 g of the title compound.
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